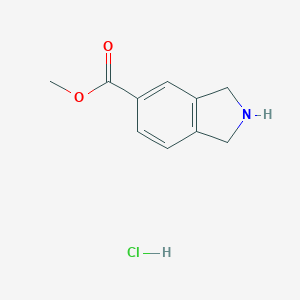

Methyl isoindoline-5-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;/h2-4,11H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJNRYHJEDJKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600394 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-93-8 | |

| Record name | 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl isoindoline-5-carboxylate hydrochloride" synthesis from phthalonitrile

An In-depth Technical Guide to the Synthesis of Methyl Isoindoline-5-carboxylate Hydrochloride from a Phthalonitrile Precursor

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable intermediate in contemporary drug discovery and development. Recognizing the isoindoline scaffold's prevalence in pharmacologically active molecules[1], this document details a robust and efficient multi-step synthetic pathway. The strategy commences with the esterification of a substituted phthalonitrile, proceeds through a critical catalytic hydrogenation to form the isoindoline ring, and culminates in the formation of the stable hydrochloride salt. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols, ensuring reproducibility and scalability. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a practical and well-validated approach to this important synthetic target.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline nucleus is a privileged heterocyclic motif frequently encountered in a wide array of clinically significant drugs and biologically active compounds[1][2]. Its rigid, bicyclic structure serves as a versatile template for designing molecules that can effectively interact with various biological targets. Derivatives of isoindoline have demonstrated a remarkable range of pharmacological activities, including but not limited to applications as anti-inflammatory agents, treatments for multiple myeloma, and therapies for neurodegenerative disorders[1][3].

This compound, specifically, is a key building block. The presence of the methyl ester at the 5-position provides a crucial handle for further chemical modification and library synthesis, while the secondary amine of the isoindoline core allows for the introduction of diverse substituents. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for handling, formulation, and subsequent synthetic transformations[4][5]. This guide outlines a logical and field-proven synthetic strategy to access this high-value intermediate.

Retrosynthetic Analysis and Strategic Pathway Selection

A direct synthesis from unsubstituted phthalonitrile (1,2-dicyanobenzene) is not feasible for obtaining a 5-substituted isoindoline. Therefore, a judiciously chosen substituted precursor is required. The most logical and efficient pathway begins with a phthalonitrile derivative already bearing the carboxyl functional group at the desired position.

Our selected strategy involves a three-step sequence starting from 4,5-dicyanobenzoic acid . This approach is superior to alternatives as it involves protecting the reactive carboxylic acid as a stable methyl ester prior to the sensitive reduction step, thereby preventing undesirable side reactions and ensuring a cleaner conversion.

The overall synthetic transformation is outlined below:

References

- 1. mdpi.com [mdpi.com]

- 2. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Methyl isoindoline-4-carboxylate hydrochloride | 127168-90-5 [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Isoindoline-5-carboxylate Hydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of Methyl Isoindoline-5-carboxylate Hydrochloride (CAS Number: 127168-93-8), a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its synthetic utility and reactivity, and discuss its significance as a scaffold for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Compound Profile

This compound is a heterocyclic organic compound featuring an isoindoline core.[1][2] The isoindoline structure consists of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2] This particular derivative possesses a methyl ester at the 5-position of the isoindole ring and is supplied as a hydrochloride salt.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 127168-93-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 213.66 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Synonyms | Methyl 5-isoindolinecarboxylate hydrochloride, 2,3-Dihydro-1H-isoindole-5-carboxylic acid methyl ester hydrochloride | [1][3] |

Synthesis and Reactivity

A key aspect of this compound's utility is its role as a starting material in more complex syntheses. For instance, a patent for inhibitors of MLH1 and/or PMS2 for cancer treatment utilizes this compound as a key reactant.[4]

Reactivity of the Isoindoline Core

The isoindoline nucleus exhibits characteristic reactivity patterns that are crucial for its application in synthesis.

-

N-Acylation: The secondary amine within the isoindoline ring is nucleophilic and readily undergoes acylation reactions with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at the nitrogen atom, a common strategy in drug design to modulate a compound's properties.[4]

-

Basicity: The nitrogen atom imparts basic properties to the molecule, allowing for the formation of hydrochloride salts, which often improves solubility and stability.

Reactivity of the Methyl Ester

The methyl ester group at the 5-position offers another site for chemical modification.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[5] This carboxylic acid can then be used for further functionalization, such as amide bond formation.

A general workflow for the synthetic utility of this compound is depicted below:

Analytical Characterization

Detailed analytical data for this compound is not widely published. However, based on the analysis of closely related structures, we can predict the key features that would be observed in its NMR and HPLC profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the isoindoline core, and the methyl protons of the ester group. The exact chemical shifts and coupling patterns would provide definitive structural confirmation. For example, in related indole carboxylates, the methyl ester protons typically appear as a singlet around 3.9 ppm, while aromatic protons resonate in the 7.0-8.5 ppm region.[6]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the isoindoline ring, and the methyl carbon of the ester. In similar structures, the carbonyl carbon of a methyl ester is typically observed around 165-175 ppm.[7]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[8] The retention time and peak purity would be used to determine the identity and purity of the compound.

Applications and Biological Relevance

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[9] Derivatives of isoindoline have been reported to exhibit a wide range of biological activities, highlighting the potential of this compound as a starting point for the synthesis of novel therapeutic agents.

-

Anticancer Activity: Substituted isoindolines have been investigated for their antitumor properties. Some derivatives have been shown to induce tumor cell death through mechanisms such as apoptosis and mitotic catastrophe.[5]

-

Analgesic and Anti-inflammatory Effects: Certain isoindoline-1,3-dione derivatives have demonstrated significant analgesic and anti-inflammatory activities.[5]

-

Enzyme Inhibition: Derivatives of isoindoline-1,3-dione have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[5] Additionally, 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been described as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation.[10]

The following diagram illustrates the potential therapeutic areas where derivatives of the isoindoline core have shown promise:

Safety and Handling

This compound is classified as a warning-level hazard.[3] The following hazard and precautionary statements should be observed:

-

Hazard Statements (H-statements):

-

Precautionary Statements (P-statements):

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its readily functionalizable isoindoline core and methyl ester group provide multiple avenues for derivatization, enabling the exploration of a wide chemical space in the pursuit of novel drug candidates. While further research is needed to fully elucidate its own biological activity, its utility as a synthetic intermediate is well-established. This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their drug discovery endeavors.

References

- 1. CAS 127168-93-8: 1H-Isoindole-5-carboxylic acid, 2,3-dihyd… [cymitquimica.com]

- 2. Methyl 5-isoindolinecarboxylate hydrochloride (1:1) | CAS: 127168-93-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 127168-93-8 [sigmaaldrich.com]

- 4. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]

- 5. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. cipac.org [cipac.org]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl Isoindoline-5-carboxylate Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl Isoindoline-5-carboxylate Hydrochloride, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind experimental choices and provides validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility.

Molecular Structure and Significance

This compound is a heterocyclic compound featuring an isoindoline core, which is a structural motif present in various biologically active molecules. Its characterization is crucial for confirming chemical identity, purity, and stability, which are fundamental aspects of the drug development process. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound.

An In-Depth Technical Guide to the Solubility and Stability of Methyl Isoindoline-5-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl isoindoline-5-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block for more complex molecular architectures. An understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its effective handling, formulation, and the integrity of downstream experimental data. This guide provides a comprehensive technical overview of these critical attributes. We will explore the theoretical underpinnings of its expected behavior and present detailed, field-proven methodologies for its empirical characterization. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for regulatory and research purposes.

Physicochemical Profile and Inferred Properties

This compound (CAS No: 127168-93-8) possesses a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . Its structure, comprising a bicyclic isoindoline core, a methyl ester functional group, and a hydrochloride salt, dictates its likely physicochemical behavior.

-

Isoindoline Core: The isoindoline nucleus is a reduced form of isoindole. The secondary amine within this structure is protonated in the hydrochloride salt form, which is expected to significantly enhance its aqueous solubility compared to the free base.

-

Methyl Ester Group: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. This represents a primary potential degradation pathway.

-

Hydrochloride Salt: The salt form generally improves solid-state stability and handling characteristics. Its presence will dictate the pH of aqueous solutions and influence solubility behavior.

Aqueous and Organic Solubility: A Protocol for Determination

The solubility of a compound is a critical parameter for its biological and chemical applications. As a hydrochloride salt, enhanced aqueous solubility is anticipated. The following protocol outlines a systematic approach to quantify the solubility of this compound in various media.

Predicted Solubility Behavior

Based on its structure as a hydrochloride salt of a secondary amine, the compound's aqueous solubility is expected to be pH-dependent. At lower pH values, the amine remains protonated, favoring solubility. As the pH increases towards and beyond the pKa of the isoindoline nitrogen, the free base will precipitate, leading to a decrease in solubility. In organic solvents, the polarity of the solvent will play a key role. Protic solvents like methanol and ethanol are likely to be good solvents, while less polar aprotic solvents such as dichloromethane and ethyl acetate may show moderate to low solubility. Non-polar solvents like hexanes are expected to be poor solvents.

Experimental Workflow for Solubility Determination

The following diagram outlines the workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Solubility Measurement

Objective: To determine the equilibrium solubility of this compound in water, pH-buffered solutions, and common organic solvents.

Materials:

-

This compound

-

Deionized water

-

pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer[1]

-

Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetonitrile (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm syringe filters (ensure compatibility with organic solvents)

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of vials. The excess is crucial to ensure saturation.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the respective solvent (water, buffers, organic solvents).

-

Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This removes any remaining solid particles.

-

Dilution and Analysis: Prepare appropriate dilutions of the filtered supernatant. Analyze the diluted samples using a pre-validated stability-indicating HPLC-UV method.

-

Quantification: Determine the concentration of the compound in the original supernatant by comparing the peak area to a standard calibration curve. The solubility is reported in mg/mL.

Data Presentation: The results should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | TBD |

| pH 1.2 Buffer | 25 | TBD |

| pH 4.5 Buffer | 25 | TBD |

| pH 6.8 Buffer | 25 | TBD |

| Methanol | 25 | TBD |

| Ethanol | 25 | TBD |

| Dichloromethane | 25 | TBD |

| Ethyl Acetate | 25 | TBD |

| Acetonitrile | 25 | TBD |

Chemical Stability and Forced Degradation Studies

Assessing the chemical stability of a compound is a regulatory requirement and a scientific necessity to understand its degradation pathways and to develop stable formulations.[2][3] Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to identify potential degradation products.

Potential Degradation Pathways

The primary anticipated degradation pathways for this compound are:

-

Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis to form the corresponding carboxylic acid.

-

Oxidation: The isoindoline ring, particularly the benzylic C-N bonds, could be susceptible to oxidation.

-

Thermolysis: High temperatures may induce degradation, potentially through decarboxylation or other complex reactions.

-

Photolysis: Exposure to light, particularly UV radiation, may lead to photodegradation.

Workflow for Forced Degradation Studies

The following diagram illustrates the systematic approach to conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

-

Expose aliquots of the stock solution (and solid compound for thermal and photolytic studies) to the stress conditions outlined below.

-

At specified time points, withdraw samples, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.

-

Strive for a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of NaOH.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Conduct the study at room temperature due to the typically rapid nature of base-catalyzed ester hydrolysis. Sample at early time points (e.g., 5, 15, 30, 60 minutes).

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., final concentration of 3% H₂O₂).[4]

-

Keep the mixture at room temperature and protected from light. Sample at various time points (e.g., 2, 6, 12, 24 hours).

-

-

Thermal Degradation (Thermolysis):

-

In Solution: Heat the stock solution at a high temperature (e.g., 80°C) in a sealed vial.

-

Solid State: Place a thin layer of the solid compound in an oven at the same temperature.

-

Sample at various time points (e.g., 1, 3, 7 days). For the solid sample, dissolve in the mobile phase before analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a quartz cuvette or other transparent container) and a thin layer of the solid compound to a light source according to ICH Q1B guidelines.[4] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

Analytical Methodologies

A robust, stability-indicating HPLC method is the cornerstone of these studies.

HPLC Method Development Considerations:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or less polar degradants.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A PDA detector is highly recommended for assessing peak purity.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[5][6][7]

Characterization of Degradation Products:

-

Peak Purity Analysis: Use a PDA detector to confirm that the chromatographic peak of the parent compound is pure in the stressed samples.

-

LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weights of the degradation products, which is a crucial step in their structural elucidation.

Storage and Handling Recommendations

Based on the inferred chemical properties and the potential for degradation, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Long-term storage at -20°C. Short-term storage at 2-8°C. | To minimize thermal degradation and slow down potential hydrolytic or oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the isoindoline ring. |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent photolytic degradation. |

| Moisture | Store in a desiccator or with a desiccant. | To minimize hydrolysis of the ester and degradation of the hydrochloride salt. |

Conclusion

References

- 1. who.int [who.int]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. ijtsrd.com [ijtsrd.com]

- 7. scispace.com [scispace.com]

A Technical Guide to Methyl Isoindoline-5-carboxylate Hydrochloride: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of Methyl Isoindoline-5-carboxylate Hydrochloride (CAS No: 127168-93-8), a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic importance in modern pharmacology.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted isoindoline, a privileged heterocyclic scaffold found in numerous biologically active compounds.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for its use in many synthetic and biological applications. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate hydrochloride | [2] |

| Synonyms | Methyl 5-isoindolinecarboxylate hydrochloride | [3] |

| CAS Number | 127168-93-8 | [3] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [3] |

| Molecular Weight | 213.66 g/mol | [3] |

| Physical Form | Solid, gray or brown powder | [2][3] |

| Purity | Typically ≥98% | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis Strategy: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the deprotection of a suitable N-protected precursor. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent unwanted side reactions at the nitrogen atom during the synthesis of the isoindoline core. The final deprotection with acid concurrently forms the desired hydrochloride salt.

This multi-step approach represents a self-validating system. Successful isolation and characterization of the protected intermediate provide a quality control checkpoint, ensuring that only high-purity material is advanced to the final, often irreversible, deprotection step.

Plausible Synthetic Pathway

A scientifically sound approach begins with the construction of the N-Boc protected isoindoline ring, followed by acidic deprotection.

Caption: Plausible synthetic workflow for Methyl isoindoline-5-carboxylate HCl.

Experimental Protocol: Deprotection of N-Boc Precursor

This protocol is adapted from established procedures for the synthesis of the target molecule.[4]

-

Reaction Setup: To a solution of 2-(tert-Butyl) 5-methylisoindoline-2,5-dicarboxylate (1.0 eq) in a suitable flask, add a solution of 4 M Hydrochloric Acid in 1,4-Dioxane (10 eq).

-

Causality: Dioxane is an excellent solvent for both the protected starting material and the acid. The large excess of HCl ensures the complete and rapid cleavage of the acid-labile Boc group and provides the chloride counter-ion for the final salt.

-

-

Reaction Conditions: Stir the reaction mixture at 50°C for 4 hours.

-

Causality: Gentle heating accelerates the deprotection reaction, ensuring it proceeds to completion in a reasonable timeframe. Reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

-

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture in vacuo to remove the solvent and excess HCl.

-

Causality: Removal of the volatile components under reduced pressure yields the crude solid product. As the hydrochloride salt is the desired final form, an aqueous work-up or neutralization is avoided.

-

-

Purification: The resulting solid, this compound, can be used directly for many applications or further purified by trituration or recrystallization from an appropriate solvent system (e.g., methanol/ether) if necessary.

Analytical Characterization: Confirming Identity and Purity

Robust analytical characterization is non-negotiable in drug development. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides unambiguous confirmation of the molecular structure and an assessment of purity.

Caption: Standard analytical workflow for compound validation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Methyl Isoindoline-5-carboxylate, analysis is typically performed on the free base.

-

Method: Electrospray Ionization (ESI) in positive mode is standard for nitrogen-containing compounds as they are readily protonated.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ is expected.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the ratio of protons in different environments.

-

Expected Spectrum: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show the following key signals:

-

Aromatic Protons (3H): Signals in the range of δ 7.5-8.0 ppm. Due to the substitution pattern, these protons will appear as a multiplet or as distinct doublets and singlets.

-

Isoindoline CH₂ Protons (4H): Two distinct signals, likely singlets or narrow multiplets, around δ 4.5 ppm, corresponding to the two equivalent methylene groups of the isoindoline ring.

-

Methyl Ester Protons (3H): A sharp singlet around δ 3.9 ppm.

-

Amine Proton (2H): A broad singlet, typically downfield (δ 9.0-10.0 ppm), corresponding to the protonated amine (NH₂⁺). The chemical shift and appearance can vary depending on solvent and concentration.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The isoindoline core is a cornerstone pharmacophore in numerous approved drugs, including lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[1][5]

The primary amine of the isoindoline moiety serves as a key synthetic handle, allowing for the attachment of various side chains and functional groups through reactions such as:

-

Acylation

-

Alkylation

-

Reductive amination

-

Urea/thiourea formation

The presence of the methyl ester at the 5-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This dual functionality makes it an exceptionally valuable intermediate for generating diverse chemical libraries for high-throughput screening and lead optimization campaigns in areas such as oncology, inflammation, and neurodegenerative diseases.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: The compound is classified as a warning-level hazard.[3] Key hazard statements include:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[3]

References

- 1. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 2,3-dihydro-1h-isoindole-5-carboxylate hydrochloride (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. WO2018119263A1 - Heterocyclic compounds derivatives as pd-l1 internalization inducers - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Safe Handling of Methyl Isoindoline-5-Carboxylate Hydrochloride

This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl isoindoline-5-carboxylate hydrochloride (CAS No. 127168-93-8), a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high standard of safety and procedural integrity.

Understanding the Compound: A Profile of this compound

This compound is a heterocyclic amine salt. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule. Given its reactive potential as a research intermediate and the nature of hydrochloride salts, a thorough understanding of its hazard profile is paramount for safe handling.

Hazard Identification and GHS Classification: A Precautionary Approach

A critical aspect of chemical safety is the correct identification of hazards as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For this compound, a review of supplier safety data sheets (SDS) reveals certain discrepancies in GHS classification. Some sources may indicate a "Warning" signal word, while others suggest a "Danger" signal word with more severe hazard statements.

In the interest of ensuring the highest level of safety and in accordance with best laboratory practices, this guide adopts a conservative approach by adhering to the more stringent GHS classification. This precautionary principle is vital when definitive toxicological data is limited.

Table 1: Consolidated GHS Classification and Hazard Statements

| GHS Classification Element | Information |

| Signal Word | Danger |

| GHS Pictograms | |

| Corrosion (GHS05) | |

| Skull and Crossbones (GHS06) | |

| Health Hazard (GHS08) | |

| Exclamation Mark (GHS07) | |

| Hazard Statements | H301: Toxic if swallowed. |

| H311: Toxic in contact with skin. | |

| H314: Causes severe skin burns and eye damage. | |

| H317: May cause an allergic skin reaction. | |

| H330: Fatal if inhaled. | |

| H335: May cause respiratory irritation. | |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |

| P405: Store locked up. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

The GHS pictograms and statements are a composite based on the more severe classifications found for this compound and its hydrochloride nature.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind the stringent PPE requirements lies in the compound's potential for high toxicity and corrosivity. A multi-layered approach to personal protection is essential to create a reliable barrier against exposure.

-

Respiratory Protection : Due to the risk of fatal inhalation, a NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases is mandatory when handling the solid powder, especially when there is a risk of aerosolization.[1] In poorly ventilated areas, a self-contained breathing apparatus (SCBA) is recommended.

-

Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[1] In addition, a face shield should be worn to protect against splashes.

-

Skin and Body Protection : A chemically resistant lab coat or coveralls should be worn.[1] Full-length pants and closed-toe shoes are mandatory. For tasks with a high risk of splashes, a chemically impervious apron is also recommended.

-

Hand Protection : Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving can provide an additional layer of protection. Always wash hands thoroughly after removing gloves.

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict protocols is a self-validating system for ensuring safety. Each step is designed to mitigate a specific risk associated with the compound.

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. The fume hood sash should be kept as low as possible.

-

Procedural Controls :

-

Designate a specific area for handling this compound.

-

Avoid the generation of dust. If possible, use a spatula that minimizes aerosolization.

-

Ensure all containers are clearly labeled.

-

Do not work alone when handling highly toxic substances.

-

-

Storage :

-

Store the compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, bases, and metals.

-

The storage area should be secure and accessible only to authorized personnel.

-

Emergency Procedures: Spill and Exposure Response

Rapid and correct response to an emergency can significantly reduce the potential for harm.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate : Immediately evacuate all non-essential personnel from the area.

-

Alert : Notify your supervisor and the institutional safety office.

-

Ventilate : Ensure the area is well-ventilated, if safe to do so.

-

Protect : Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection.

-

Contain : For a small spill of the solid, carefully cover it with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.

-

Neutralize : For larger spills, or if the compound is in solution, it may be necessary to neutralize the area after initial containment. Use a neutralizing agent appropriate for acidic and amine-containing compounds, such as a sodium bicarbonate solution.

-

Collect : Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate : Clean the spill area with a suitable decontamination solution, followed by soap and water.

-

Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate first aid is crucial in the event of exposure.

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Information

While specific toxicological data for this compound is not extensively published, the hazard classification suggests high acute toxicity via oral, dermal, and inhalation routes. The corrosive nature is likely due to the hydrochloride salt, which can release hydrochloric acid upon contact with moisture. Isoindoline derivatives have a wide range of biological activities, and some have been investigated for their cytotoxic and other pharmacological effects.[2][3][4] The potential for skin sensitization indicates that repeated exposure could lead to an allergic reaction.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The precautionary approach outlined in this guide is designed to provide a comprehensive framework for mitigating risks and ensuring a safe laboratory environment.

References

The Synthesis of Isoindolines: A Technical Guide to a Privileged Scaffold

Abstract

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, is a cornerstone of modern medicinal chemistry and materials science. Its unique structural and electronic properties have rendered it a "privileged scaffold," appearing in a multitude of clinically significant drugs and functional organic materials. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of isoindoline synthesis. It is intended for researchers, scientists, and drug development professionals, offering not only a chronological account of synthetic methodologies but also a critical analysis of their underlying mechanisms, practical applications, and experimental nuances. This guide delves into classical approaches, such as the derivatization of phthalic acid precursors and reductive strategies, and transitions to the modern era of transition-metal catalysis, which has revolutionized access to this versatile molecular framework. Detailed experimental protocols for key transformations, comparative analyses of synthetic routes, and mechanistic visualizations are provided to equip the reader with a thorough and practical understanding of isoindoline synthesis.

Introduction: The Significance of the Isoindoline Moiety

The isoindoline structural motif is present in a wide array of biologically active molecules.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This has led to the development of numerous drugs for treating a range of conditions, from cancer and inflammatory diseases to central nervous system disorders.[2] The tragic history of thalidomide, a derivative of the related phthalimide structure, in the late 1950s inadvertently highlighted the profound biological impact of this class of compounds and spurred extensive research into their chemical synthesis and therapeutic potential.[3][4] Beyond pharmaceuticals, isoindoline derivatives are integral to the development of dyes, pigments, and advanced polymeric materials.[5]

This guide will navigate the historical landscape of isoindoline synthesis, from its foundational discoveries to the cutting-edge methodologies employed today. We will explore the chemical logic that underpins these synthetic strategies, providing a robust resource for the rational design and execution of isoindoline-based molecular construction.

Historical Perspectives: Foundational Syntheses of the Isoindoline Core

The early explorations into isoindoline synthesis were characterized by robust, albeit often harsh, chemical transformations. These pioneering methods laid the groundwork for the more sophisticated techniques that would follow.

From Phthalic Acid Derivatives: The Genesis of Isoindoline Chemistry

The most direct conceptual precursors to isoindolines are derivatives of phthalic acid. Early methods focused on the reduction of phthalimides and the cyclization of ortho-disubstituted benzene rings.

While the Gabriel synthesis, discovered by Siegmund Gabriel in the late 19th century, is primarily a method for preparing primary amines, it is of historical and mechanistic relevance to isoindoline chemistry due to its use of the phthalimide anion.[6] This reaction established the utility of the phthalimide scaffold as a masked form of ammonia, preventing the over-alkylation common in direct amination reactions.[7] The core principle of using a pre-formed nitrogen-containing ring that is later modified is a recurring theme in isoindoline synthesis.

Conceptual Workflow: The Gabriel Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the reactivity of o -phthalaldehydic acid/methyl ester: synthesis of N -isoindolinones and 3-arylaminophthalides - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43838D [pubs.rsc.org]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl Isoindoline-5-carboxylate Hydrochloride

Abstract: This document provides a comprehensive technical overview of Methyl Isoindoline-5-carboxylate Hydrochloride, a key intermediate in contemporary pharmaceutical research and development. The guide delineates its fundamental physicochemical properties, outlines robust analytical methodologies for its characterization, and details essential safety, handling, and storage protocols. Designed for researchers, chemists, and drug development professionals, this whitepaper synthesizes critical data to ensure the effective and safe utilization of this compound in a laboratory setting.

Chemical Identity and Core Properties

This compound is a heterocyclic compound frequently employed as a building block in the synthesis of more complex molecular architectures.[1][2] Its structure, consisting of a bicyclic isoindoline core with a methyl carboxylate substituent, makes it a versatile reagent in medicinal chemistry. The hydrochloride salt form generally enhances its stability and aqueous solubility compared to the freebase.

The fundamental identifiers and physicochemical properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate;hydrochloride | [3] |

| Synonym(s) | methyl 5-isoindolinecarboxylate hydrochloride | [4][5] |

| CAS Number | 127168-93-8 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁NO₂·HCl (or C₁₀H₁₂ClNO₂) | [5][6] |

| Molecular Weight | 213.66 g/mol | [6] |

| Physical Form | Solid | [4][5] |

| Purity | Typically ≥98% | [4][5] |

| InChI Key | UCJNRYHJEDJKAI-UHFFFAOYSA-N | [4][5] |

Analytical Characterization: Protocols and Interpretation

Accurate characterization is paramount to ensuring the identity, purity, and stability of this compound prior to its use in synthetic applications. Isoindoline derivatives are typically characterized using a suite of analytical techniques, including NMR, mass spectrometry, and chromatography.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. For this compound, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the two methylene groups (CH₂) of the isoindoline core, the N-H proton (which may be broad and exchangeable), and the methyl ester (CH₃) protons. The chemical shifts and coupling patterns provide definitive structural confirmation.

-

¹³C NMR: The carbon spectrum will complement the proton data, showing signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, and the methyl carbon.

Causality Behind the Method: NMR provides an unambiguous fingerprint of the molecule's covalent framework. The hydrochloride salt form can influence the chemical shift of protons near the nitrogen atom due to its protonation. Observing the expected shifts and integrations validates the compound's identity and can reveal the presence of solvent or organic impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reverse-phase HPLC method is typically employed.

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Trifluoroacetic Acid).

-

Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer, typically at 220 nm and 254 nm.

-

Sample Preparation: Dissolve a small, accurately weighed sample (approx. 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Trustworthiness of the Protocol: This method is self-validating. A sharp, symmetrical peak for the main component indicates good chromatographic behavior. The use of a gradient ensures that both polar and non-polar impurities can be detected. The inclusion of an acid modifier in the mobile phase is crucial for achieving sharp peak shapes for amine-containing compounds like this one.

References

- 1. WO2018119263A1 - Heterocyclic compounds derivatives as pd-l1 internalization inducers - Google Patents [patents.google.com]

- 2. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]

- 3. Methyl isoindoline-5-carboxylate | C10H11NO2 | CID 19828496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 127168-93-8 [sigmaaldrich.cn]

- 5. This compound | 127168-93-8 [sigmaaldrich.com]

- 6. 127168-93-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Isoindolinone-Based PARP Inhibitors

Introduction: The Therapeutic Promise of PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and apoptosis.[1] Specifically, PARP1 is a primary sensor of DNA single-strand breaks (SSBs). Upon detecting damage, PARP1 synthesizes poly (ADP-ribose) chains on itself and other nuclear proteins, creating a scaffold to recruit the machinery needed for repair.[2]

In the context of oncology, PARP inhibitors represent a paradigm of targeted therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes.[3] These genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). When HR is deficient, cells become heavily reliant on PARP-mediated repair for survival. The therapeutic strategy of using PARP inhibitors in these cancers is based on the concept of synthetic lethality : while inhibiting PARP or having a BRCA mutation alone is not lethal to a cell, the combination of both events leads to catastrophic genomic instability and targeted cancer cell death.[4]

Many potent PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, are designed around a core scaffold that mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[1][5] The isoindolinone scaffold has emerged as a particularly effective pharmacophore for this purpose.[6] Its structural features facilitate competitive inhibition at the PARP enzyme's catalytic site, leading to high binding affinity and potent enzymatic inhibition.[6]

This application note provides a comprehensive guide for the synthesis of a model isoindolinone-based PARP inhibitor. It details a robust, two-step protocol starting from the versatile building block, Methyl isoindoline-5-carboxylate hydrochloride , and explains the chemical rationale behind each procedural choice to empower researchers in the field of drug discovery and development.

Part 1: Synthetic Strategy and Workflow

The synthetic approach is designed for efficiency and modularity, allowing for the potential synthesis of a library of analogues for structure-activity relationship (SAR) studies. The strategy hinges on two key transformations:

-

Formation of the Isoindolinone Core: The commercially available this compound is first converted into a stable, activated carboxylic acid intermediate. This involves a standard functional group manipulation sequence.

-

Amide Bond Formation: The core carboxylic acid is then coupled with a suitable amine-containing side chain. This side chain is crucial for modulating the compound's physicochemical properties and its interactions within the PARP active site.

The overall workflow is depicted below.

Figure 1: General Synthetic Workflow. A two-stage process involving the preparation of a key carboxylic acid intermediate followed by amide coupling.

Part 2: Detailed Experimental Protocols

Materials and Reagents:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), Anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

1-(pyridin-2-yl)piperazine (or other desired amine fragment)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Dimethylformamide (DMF), Anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol 1: Synthesis of N-Boc-isoindoline-5-carboxylic acid (Intermediate 2)

Rationale: This two-step, one-pot procedure first protects the secondary amine of the isoindoline core with a tert-butyloxycarbonyl (Boc) group. The Boc group is robust enough to withstand the subsequent saponification conditions but can be easily removed later if necessary. The subsequent ester hydrolysis (saponification) unmasks the carboxylic acid, preparing the core for the crucial amide coupling step.

Procedure:

-

Boc Protection:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Suspend the solid in anhydrous Dichloromethane (DCM, approx. 0.2 M).

-

Cool the suspension to 0 °C using an ice bath.

-

Add Triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension to neutralize the hydrochloride salt and act as a base for the protection reaction.

-

In a separate container, dissolve Di-tert-butyl dicarbonate ((Boc)₂, 1.1 eq) in a small amount of DCM.

-

Add the (Boc)₂ solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

-

-

Saponification:

-

Once the protection is complete, add Tetrahydrofuran (THF) and water to the reaction mixture (a common ratio is 2:1:1 DCM:THF:H₂O).

-

Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

-

Stir vigorously at room temperature for 2-4 hours, monitoring the hydrolysis of the methyl ester by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents (DCM and THF).

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂ and other nonpolar impurities.

-

Acidify the aqueous layer to pH ~3-4 with cold 1 M HCl. A white precipitate should form.

-

Extract the product into Ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-isoindoline-5-carboxylic acid as a white solid. The product is often pure enough for the next step without further purification.

-

Protocol 2: Amide Coupling to Synthesize Final PARP Inhibitor

Rationale: The formation of the amide bond is the cornerstone of this synthesis. The use of a modern coupling reagent like HATU is preferred over classic carbodiimides (e.g., DCC, EDC) for several reasons.[7] HATU promotes rapid amide bond formation with minimal side reactions and, crucially, suppresses racemization if chiral centers are present in either coupling partner.[8] DIPEA is used as a non-nucleophilic base to neutralize any salts and facilitate the reaction.[9] Anhydrous DMF is the solvent of choice due to its high polarity, which effectively dissolves the polar starting materials and intermediates.[8]

Procedure:

-

To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add N-Boc-isoindoline-5-carboxylic acid (Intermediate 2, 1.0 eq).

-

Add the desired amine fragment, for instance, 1-(pyridin-2-yl)piperazine (1.1 eq).

-

Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

-

Add HATU (1.2 eq) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirring mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with Ethyl acetate.

-

Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product is then purified by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in DCM) to yield the pure isoindolinone PARP inhibitor .

Part 3: Expected Results and Data

The described protocols are robust and should provide the desired products in good yields and high purity. The following table summarizes the expected outcomes for each step.

| Step | Product | Expected Yield | Purity (by HPLC) | Key Analytical Data |

| 1 | N-Boc-isoindoline-5-carboxylic acid | 85-95% | >95% | ¹H NMR: Appearance of Boc signal (~1.5 ppm, 9H), disappearance of methyl ester signal. MS (ESI-): [M-H]⁻ corresponding to the carboxylic acid. |

| 2 | Final PARP Inhibitor | 70-85% | >98% | ¹H NMR: Appearance of signals corresponding to the coupled amine fragment. MS (ESI+): [M+H]⁺ corresponding to the final product. |

Part 4: Mechanistic Discussion

The efficacy of the amide coupling step is rooted in the activation of the carboxylic acid. The mechanism involving HATU is a well-established and highly efficient process.

Figure 2: Simplified Mechanism of HATU-mediated Amide Coupling. The carboxylic acid is activated by HATU in the presence of a base, followed by nucleophilic attack from the amine.

-

Activation: The carboxylate, deprotonated by DIPEA, attacks the electrophilic carbon of HATU.

-

Formation of Active Ester: This forms a highly reactive O-acylisouronium intermediate. This species is extremely susceptible to nucleophilic attack.

-

Nucleophilic Attack: The amine fragment (R'₂NH) attacks the carbonyl carbon of the activated ester.

-

Product Formation: The tetrahedral intermediate collapses, eliminating the leaving group (the protonated form of 1-hydroxy-7-azabenzotriazole, HOAt) and forming the stable amide bond.

This mechanism avoids the formation of symmetric anhydrides and other side products, contributing to the high yields and purity observed.[10]

Conclusion

The isoindoline scaffold is a privileged structure in the design of potent PARP inhibitors. This application note provides a detailed, reliable, and mechanistically justified protocol for the synthesis of an isoindolinone-based PARP inhibitor starting from this compound. The described workflow is suitable for both small-scale synthesis for initial biological screening and for scale-up operations in a drug development setting. By understanding the rationale behind reagent selection and reaction conditions, researchers can confidently adapt this protocol to generate novel analogues and advance the discovery of next-generation cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.dk]

- 8. researchgate.net [researchgate.net]

- 9. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

- 10. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging Methyl Isoindoline-5-carboxylate Hydrochloride for Kinase Inhibitor Development

Introduction: The Isoindoline Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The isoindoline core is a prominent member of this class, recognized for its versatile synthetic accessibility and its presence in numerous approved drugs targeting a range of diseases, including cancer and inflammatory conditions.[1][2] Kinases, a family of enzymes that regulate a vast array of cellular processes, are a critical class of drug targets.[3] The unique three-dimensional architecture of the isoindoline scaffold allows for the precise positioning of functional groups that can engage with the ATP-binding site or allosteric pockets of various kinases, making it an invaluable starting point for the development of potent and selective inhibitors.[2]

Methyl isoindoline-5-carboxylate hydrochloride is a key starting material that provides a strategic entry point for the synthesis of diverse libraries of isoindoline-based compounds. The presence of the carboxylate group at the 5-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the discovery and development of novel kinase inhibitors.

Chemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of the starting material is paramount for successful and reproducible synthetic campaigns.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [4] |

| Molecular Weight | 213.66 g/mol | [4] |

| Appearance | Gray solid | [4] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Handling Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategy: From Methyl Isoindoline-5-carboxylate to a Diversifiable Isoindolinone Core

The following proposed synthetic workflow outlines a general strategy to convert this compound into a versatile isoindolinone scaffold, which is a common core in many kinase inhibitors.[5][6] This core can then be further functionalized to generate a library of potential kinase inhibitors.

Figure 1. Proposed synthetic workflow from the starting material to a library of kinase inhibitor candidates.

Protocol 1: Synthesis of N-Boc-methyl isoindoline-5-carboxylate

This protocol describes the protection of the secondary amine of the isoindoline core, a crucial step to prevent unwanted side reactions in subsequent steps.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound (1.0 eq) in DCM.

-

Add Et₃N (2.2 eq) and stir the mixture at room temperature for 15 minutes.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-Boc-protected product.

Protocol 2: Oxidation to the Isoindolinone Core

This protocol describes the oxidation of the N-protected isoindoline to the corresponding isoindolinone, a key scaffold for many kinase inhibitors.

Materials:

-

N-Boc-methyl isoindoline-5-carboxylate

-

Potassium permanganate (KMnO₄) or Ruthenium(III) chloride (RuCl₃) and Sodium periodate (NaIO₄)

-

Acetone/Water or Acetonitrile/Water solvent system

-

Sodium bisulfite (NaHSO₃) solution (for quenching KMnO₄)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using KMnO₄):

-

Dissolve N-Boc-methyl isoindoline-5-carboxylate (1.0 eq) in a mixture of acetone and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add KMnO₄ (2.0-3.0 eq) in small portions, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NaHSO₃ until the purple color disappears.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the N-Boc-protected isoindolinone.

Protocol 3: Deprotection and Diversification

The final steps involve the removal of the protecting group and subsequent diversification to generate a library of compounds for screening.

Materials:

-

N-Boc-methyl isoindolinone-5-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

DCM

-

Amine or Boronic acid of choice

-

Coupling reagents (e.g., HATU, HOBt, EDCI) or Palladium catalyst and base (for Suzuki coupling)

-

Appropriate solvent (e.g., DMF, Dioxane)

Procedure (Deprotection):

-

Dissolve the N-Boc-protected isoindolinone in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product is the deprotected isoindolinone, which can be used directly in the next step.

Diversification (Example: Amide Coupling):

-

Dissolve the deprotected isoindolinone (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the final compound by chromatography or recrystallization.

Biochemical and Cellular Assays for Kinase Inhibitor Profiling

Once a library of isoindolinone derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of kinases. A tiered screening approach, starting with biochemical assays and progressing to cell-based assays, is recommended.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.[7]

Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

Protocol 4: In Vitro Kinase Inhibition Assay

Materials:

-

Kinase of interest (e.g., Akt, NUAK, PI3K)

-

Specific substrate for the kinase

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (isoindolinone derivatives) in DMSO

-

384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Reconstitute the kinase and substrate as per the manufacturer's instructions. Prepare ATP solution at the Kₘ concentration for the specific kinase.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of a 2X kinase/substrate mixture. Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-